(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster
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Overview
Description
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include an acetylamino group, a hydroxy group, and a phenylmethoxy group attached to a benzenepropanoic acid ethyl ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. Common synthetic routes may include:
Protection of Hydroxy Group: The hydroxy group can be protected using silyl or benzyl protecting groups.
Formation of Acetylamino Group: The acetylamino group can be introduced through acetylation of an amine precursor.
Introduction of Phenylmethoxy Group: This step involves the etherification of a phenol derivative.
Formation of Benzenepropanoic Acid Ethyl Ester Backbone: This can be achieved through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetylamino group can be reduced to an amine.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors.
Altering Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
(alphaR,betaS)-rel-Bedaquiline: A compound with similar structural features but different functional groups.
Phenylmethoxy Derivatives: Compounds with variations in the phenylmethoxy group.
Uniqueness
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoicAcidEthylEster is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-20(24)19(23)18(21-14(2)22)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,18-19,23H,3,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXCVPWHTCVYKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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